molecular formula C17H14ClNO B6596462 3-Benzyl-2-chloro-6-methoxyquinoline CAS No. 918518-74-8

3-Benzyl-2-chloro-6-methoxyquinoline

Cat. No.: B6596462
CAS No.: 918518-74-8
M. Wt: 283.7 g/mol
InChI Key: VKROLEQJNDAHLE-UHFFFAOYSA-N
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Description

3-Benzyl-2-chloro-6-methoxyquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-chloro-6-methoxyquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-chloro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, benzyl chloride, and methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

3-Benzyl-2-chloro-6-methoxyquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases like tuberculosis and malaria.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-chloro-6-methoxyquinoline involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinoline: A closely related compound with similar structural features.

    3-Benzyl-6-bromo-2-methoxyquinoline: Another derivative with a bromine atom instead of chlorine.

    Quinoline: The parent compound with a simpler structure.

Uniqueness

3-Benzyl-2-chloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, chloro, and methoxy groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-benzyl-2-chloro-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKROLEQJNDAHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732042
Record name 3-Benzyl-2-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918518-74-8
Record name 3-Benzyl-2-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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